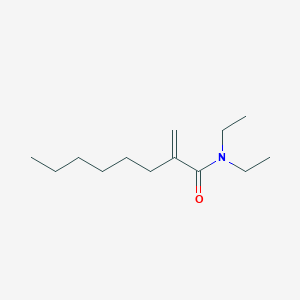
Octanamide, N,N-diethyl-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanamide, N,N-diethyl-2-methylene- is an organic compound belonging to the class of amides. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This specific compound features a long carbon chain with a methylene group and diethyl substitutions on the nitrogen atom, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N-diethyl-2-methylene- typically involves the reaction of octanoic acid with diethylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common dehydrating agents used include thionyl chloride or phosphorus trichloride.
Industrial Production Methods
On an industrial scale, the production of Octanamide, N,N-diethyl-2-methylene- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process often includes purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Octanamide, N,N-diethyl-2-methylene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide to an amine or other reduced forms.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Octanamide, N,N-diethyl-2-methylene- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Octanamide, N,N-diethyl-2-methylene- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylcaprylamide
- N,N-Dimethyloctanamide
Comparison
Octanamide, N,N-diethyl-2-methylene- is unique due to its specific substitutions and methylene group, which confer distinct chemical and physical properties. Compared to similar compounds like N,N-Dimethylcaprylamide and N,N-Dimethyloctanamide, it may exhibit different reactivity and applications due to these structural differences.
Properties
CAS No. |
137958-88-4 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N,N-diethyl-2-methylideneoctanamide |
InChI |
InChI=1S/C13H25NO/c1-5-8-9-10-11-12(4)13(15)14(6-2)7-3/h4-11H2,1-3H3 |
InChI Key |
KOWLAXQNIPQMAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


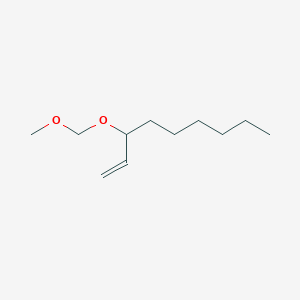
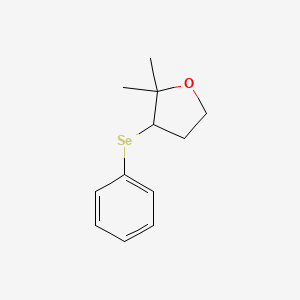
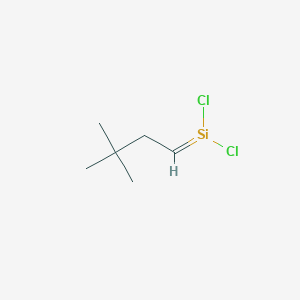
phenylsilane](/img/structure/B14286485.png)


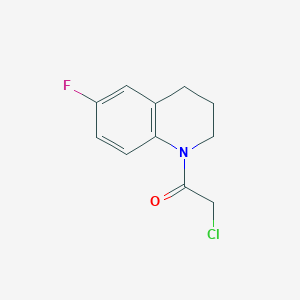
![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
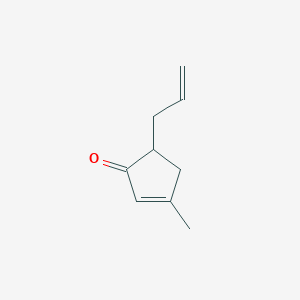
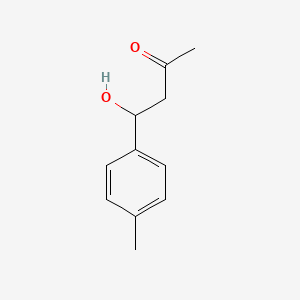
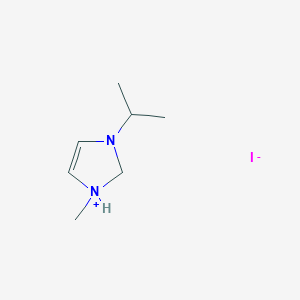
![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)
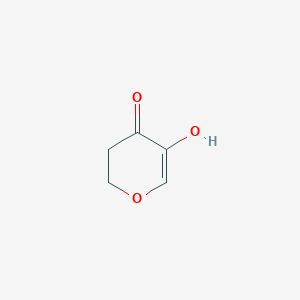
![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
